5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione
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Overview
Description
5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione is a heterocyclic compound characterized by a triazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to maintain consistent reaction parameters. The use of catalysts and specific temperature controls can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include modulation of oxidative stress or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione
- 5-Ethoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione
Uniqueness
5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and overall chemical behavior. This makes it distinct from its methoxy and ethoxy analogs, which may have different physical and chemical properties .
Properties
IUPAC Name |
5-butoxy-5,6-diphenyl-2,4-dihydro-1,2,4-triazine-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-2-3-14-23-19(16-12-8-5-9-13-16)17(21-22-18(24)20-19)15-10-6-4-7-11-15/h4-13H,2-3,14H2,1H3,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRJGJSZFBDWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1(C(=NNC(=S)N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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